

Application Notes & Protocols: Formulation of Melamine Cyanurate in Thermoplastic Polyurethanes (TPU)

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Compound of Interest

Compound Name: *Melamine cyanurate*

Cat. No.: *B103704*

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Abstract

Thermoplastic Polyurethanes (TPU) are highly valued for their exceptional elasticity, abrasion resistance, and durability, making them suitable for a vast range of applications from wire and cable jacketing to consumer electronics.^[1] However, the inherent flammability of TPU necessitates the incorporation of flame retardants to meet stringent safety standards in many of these uses.^[1] This document provides a comprehensive technical guide on the formulation of **Melamine Cyanurate** (MCA), a leading halogen-free flame retardant, in TPU. We will explore the fundamental mechanisms of flame retardancy, provide detailed protocols for formulation and compounding, and outline key testing methodologies for performance validation. The focus is to equip researchers and material scientists with the necessary knowledge to develop high-performance, flame-retardant TPU compounds that are both effective and environmentally responsible.^{[1][2][3]}

Introduction: The Case for Melamine Cyanurate in TPU

The drive towards more sustainable and safer materials has led to the widespread adoption of halogen-free flame retardants. **Melamine Cyanurate** (MCA) has emerged as a preferred choice for TPU due to its excellent environmental profile, low smoke generation, and low

toxicity upon combustion.[1][2] Unlike halogenated alternatives, MCA does not release corrosive gases like hydrogen halides or toxic dioxins during a fire.[1]

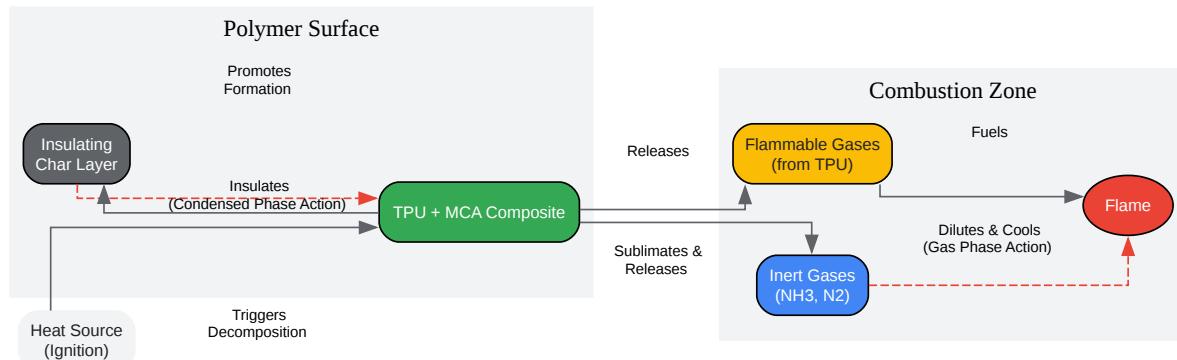
MCA is a salt formed from a 1:1 adduct of melamine and cyanuric acid, held together by an extensive network of hydrogen bonds. Its high thermal stability, with decomposition beginning above 300°C, makes it compatible with the typical processing temperatures of many engineering plastics, including TPU.[2][4]

The Dual-Phase Mechanism of Flame Retardancy

The efficacy of MCA as a flame retardant in TPU stems from its ability to act in both the gas phase and the condensed (solid) phase during combustion.

- **Gas Phase Action:** When exposed to the heat of a fire, MCA undergoes endothermic decomposition and sublimation.[1][2] This process absorbs a significant amount of heat energy from the polymer, cooling the substrate. The sublimation releases non-combustible gases, primarily ammonia (NH₃) and nitrogen (N₂).[3][5] These gases dilute the flammable volatile gases released by the decomposing TPU and displace oxygen from the flame front, effectively "starving" the fire.[2][3][5]
- **Condensed Phase Action:** In the solid phase, the decomposition products of MCA help to promote the formation of a stable, insulating char layer on the surface of the polymer.[2][5] This char acts as a physical barrier, shielding the underlying TPU from heat and oxygen, and preventing the escape of flammable gases.

The following diagram illustrates this synergistic, dual-phase mechanism.



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Caption: Dual-phase flame retardant mechanism of MCA in TPU.

Formulation Development and Strategy

Achieving the desired balance of flame retardancy, mechanical properties, and processability requires careful formulation.

Material Selection

- TPU Grade: Both polyether- and polyester-based TPUs can be made flame retardant with MCA. However, polyether-based TPUs generally require lower loadings of MCA to achieve comparable flame retardancy.^[6] The choice of TPU should be based on the end-use application's requirements for chemical resistance, hydrolysis resistance, and mechanical performance.
- Melamine Cyanurate (MCA) Grade:** The particle size of the MCA powder is a critical parameter. Finer particle sizes offer a larger surface area, which can lead to better dispersion and improved flame-retardant efficiency. However, very fine particles may increase melt viscosity. Surface-treated grades are also available to improve interfacial adhesion and compatibility with the polymer matrix.^[7]

Loading Levels and Synergism

The concentration of MCA is the primary determinant of the final compound's fire performance.

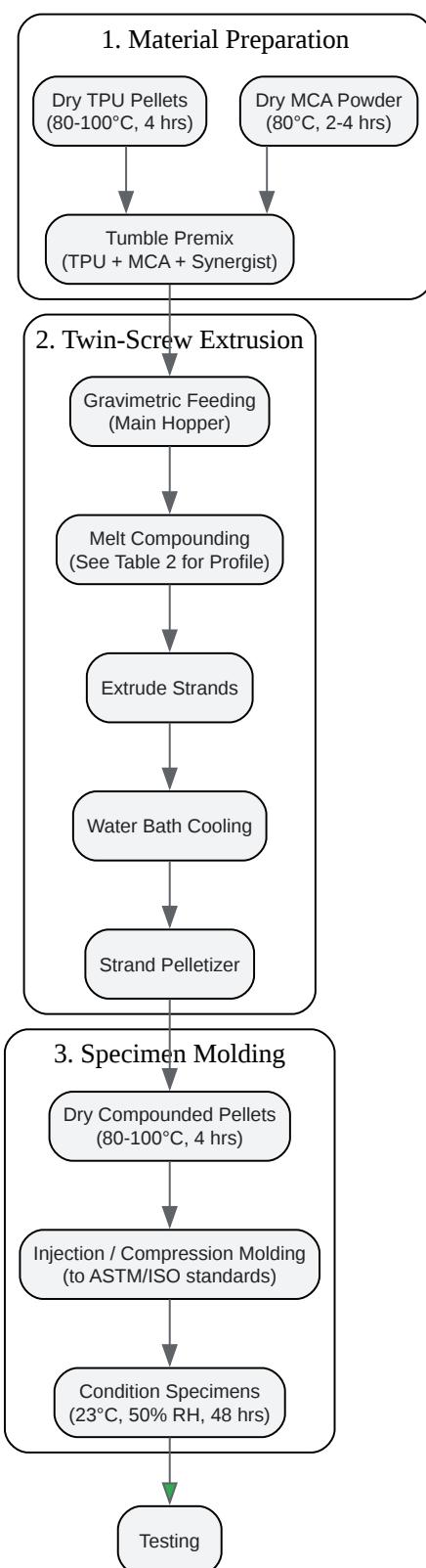
- Typical Loading: Loading levels can range from 15% to as high as 50% by weight.[5][6][8] A common starting point is around 30-35 wt%.
- Performance Trade-offs: It is crucial to understand that increasing MCA loading to enhance flame retardancy can adversely affect mechanical properties such as tensile strength and elongation at break.[5][6]
- Synergistic Systems: To mitigate the impact on mechanical properties and improve cost-effectiveness, MCA is often used in conjunction with synergistic additives. Phosphorus-based flame retardants like aluminum diethylphosphinate (ADP) or melamine polyphosphate (MPP) have shown excellent synergistic effects with MCA in TPU.[5][9][10] These systems can achieve high flame retardancy ratings (e.g., UL 94 V-0) at lower total additive loadings.[5][9]

Table 1: Example Formulations for Flame Retardant TPU

Formulation ID	TPU Type	MCA (wt%)	Synergist (wt%)	Target FR Rating	Key Observations	Reference
TPU-MCA-35	Polyether	35	None	UL 94 V-2 / V-0	Baseline formulation for high FR performance.	[6][8]
TPU-MCA-15	Polyester	15	None	UL 94 V-2	Moderate FR with better retention of mechanical properties.	[5]
TPU-SYN-15	Polyether	7.5	7.5 (ADP)	UL 94 V-0	Excellent FR performance with minimal impact on mechanical s.	[5][10]
TPU-SYN-30	Polyether	12	18 (8 MPP + 10 AIPi)	UL 94 V-0	High-performance system with significant reduction in heat release.	[9]

Compounding and Specimen Preparation: A Step-by-Step Protocol

Proper compounding is essential to ensure homogeneous dispersion of MCA within the TPU matrix, which is critical for consistent performance. A twin-screw extruder is the preferred equipment for this process.

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Caption: Workflow for compounding and specimen preparation.

Protocol 4.1: Twin-Screw Compounding

- Pre-Drying: Dry TPU pellets at 80-100°C for at least 4 hours in a desiccant dryer to a moisture content <0.05%. Simultaneously, dry the MCA powder at 80°C for 2-4 hours. This step is critical to prevent polymer degradation and foaming during extrusion.
- Premixing: Tumble blend the dried TPU pellets and MCA powder (and any synergists) in the desired weight ratio for 15-20 minutes to ensure a homogenous feed mixture.
- Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable screw design for dispersive and distributive mixing.
- Temperature Profile: Establish a temperature profile that ensures the TPU is fully molten but does not cause premature degradation of the MCA. A typical profile is shown in Table 2.
- Compounding: Feed the premixed material into the main hopper of the extruder using a gravimetric feeder. Set the screw speed to 200-400 RPM.
- Extrusion and Pelletizing: Extrude the molten compound as strands, cool them in a water bath, and cut them into pellets using a strand pelletizer.
- Post-Drying: Dry the final compound pellets at 80-100°C for 4 hours before molding.

Table 2: Typical Extrusion Temperature Profile for TPU/MCA

Extruder Zone	Feed Zone	Zone 2	Zone 3	Zone 4	Zone 5	Zone 6 (Die)
Temperatur e (°C)	170 - 180	180 - 190	190 - 200	195 - 205	195 - 205	190 - 200

Rationale:

The profile gradually increases temperature to melt the TPU and ensure good mixing, then slightly decreases at the die to build pressure and prevent thermal degradation of MCA, which has a decomposit ion onset around 350°C.^[7] [11]

Protocol 4.2: Test Specimen Molding

- Machine Setup: Use a standard injection molding machine. Set barrel temperatures similar to the extrusion profile.
- Molding: Inject the dried compound into a mold designed to produce specimens according to the required testing standards (e.g., ASTM D638 for tensile bars, ASTM D3801 for UL 94 bars).
- Conditioning: Before testing, condition all specimens for a minimum of 48 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity, as specified by ASTM and ISO standards.

Performance Validation: Testing Protocols

Thorough testing is required to validate the flame retardancy and ensure the mechanical integrity of the final product.

Table 3: Key Performance Evaluation Standards

Test Method	Standard(s)	Property Measured	Purpose
Limiting Oxygen Index (LOI)	ASTM D2863, ISO 4589-2	Minimum oxygen concentration to sustain combustion.	Quantifies the intrinsic flammability of the material. A higher LOI indicates better flame retardancy.[12][13]
Vertical Burning Test	UL 94	Afterflame time, afterglow time, flaming drips.	Classifies material's response to a small flame (V-0, V-1, V-2). V-0 is the most stringent classification.[14][15]
Tensile Properties	ASTM D638, ISO 527	Tensile strength, elongation at break, modulus.	Ensures the material meets the mechanical requirements for the intended application.
Thermogravimetric Analysis (TGA)	ASTM E1131	Weight loss as a function of temperature.	Assesses thermal stability and degradation profile of the compound.

Protocol 5.1: Limiting Oxygen Index (LOI) Test (ASTM D2863)

- Specimen: A vertically oriented test bar of specified dimensions is placed inside a transparent glass chimney.
- Gas Flow: A controlled mixture of nitrogen and oxygen is introduced at the bottom of the chimney.
- Ignition: The top edge of the specimen is ignited with a flame.
- Observation: The oxygen concentration is systematically adjusted until the minimum level that just supports flaming combustion is found.[12]

- Calculation: The LOI is calculated as the percentage of oxygen in the mixture: $LOI = [O_2] / ([O_2] + [N_2]) \times 100$.^[12]
 - Interpretation: Materials with an LOI > 21% (the approximate oxygen concentration in air) are considered flame retardant.^{[16][17]} High-performance formulations often target an LOI of 27% or higher.^[5]

Protocol 5.2: UL 94 Vertical Burning Test

- Setup: A test bar is clamped vertically. A layer of dry cotton is placed 300 mm below the specimen.
- Flame Application: A calibrated 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
- First Afterflame: The duration of flaming after the first flame application (t_1) is recorded.
- Second Flame Application: As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and removed.
- Second Afterflame & Afterglow: The duration of flaming (t_2) and glowing (t_3) after the second flame application are recorded.
- Observation: It is noted whether any flaming drips ignite the cotton below.
- Classification: Five specimens are tested. The material is classified based on the criteria in Table 4.

Table 4: UL 94 Vertical Burn Classifications

Criteria	V-0	V-1	V-2
Afterflame time for each specimen (t_1 or t_2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for 5 specimens (10 applications)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame + afterglow time for each specimen ($t_2 + t_3$)	≤ 30 s	≤ 60 s	≤ 60 s
Flaming drips igniting cotton	No	No	Yes
Burn to clamp	No	No	No

Source: Based on UL

94 standard

documentation.[\[15\]](#)

[\[18\]](#)

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